molecular formula C7H5N3OS B11911162 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B11911162
M. Wt: 179.20 g/mol
InChI Key: MOVNHKVVWAPCKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can produce intermediates that are further cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of both an amino group and an aldehyde group on the thienopyrimidine scaffold. This unique structure allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

4-aminothieno[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C7H5N3OS/c8-7-6-5(9-3-10-7)4(1-11)2-12-6/h1-3H,(H2,8,9,10)

InChI Key

MOVNHKVVWAPCKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)N)C=O

Origin of Product

United States

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